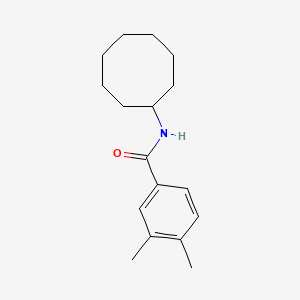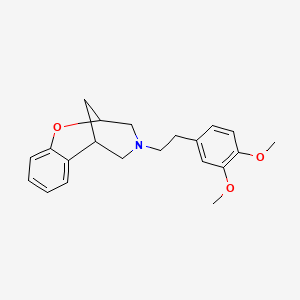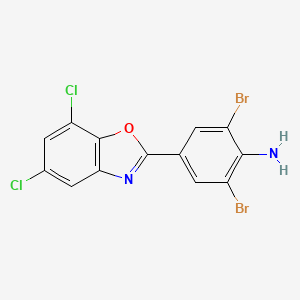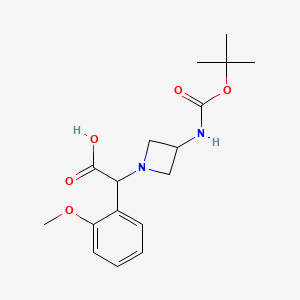
Trimethylserin
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trimethylserin is an organic compound that belongs to the class of amino acids It is characterized by the presence of three methyl groups attached to the serine molecule
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Trimethylserin can be synthesized through several methods. One common approach involves the methylation of serine using methyl iodide in the presence of a base such as sodium hydroxide. The reaction is typically carried out under reflux conditions to ensure complete methylation of the serine molecule.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of more efficient and scalable methods. One such method includes the catalytic methylation of serine using dimethyl sulfate or methyl triflate as methylating agents. These reactions are often conducted in the presence of a suitable catalyst, such as palladium or platinum, to enhance the reaction rate and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Trimethylserin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form trimethylserine oxide using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: The reduction of this compound can be achieved using reducing agents like lithium aluminum hydride, resulting in the formation of trimethylserinol.
Substitution: this compound can participate in nucleophilic substitution reactions, where the hydroxyl group is replaced by other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride; performed in anhydrous conditions to prevent side reactions.
Substitution: Halides (e.g., methyl iodide), amines; reactions are often conducted in the presence of a base to facilitate the substitution process.
Major Products Formed
Oxidation: Trimethylserine oxide
Reduction: Trimethylserinol
Substitution: Various substituted this compound derivatives depending on the substituent used.
Applications De Recherche Scientifique
Trimethylserin has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and its potential as a biomarker for certain diseases.
Medicine: Investigated for its therapeutic potential in treating metabolic disorders and as a precursor for the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of trimethylserin involves its interaction with specific molecular targets and pathways. In biological systems, this compound can act as a substrate for enzymes involved in methylation reactions, leading to the formation of methylated metabolites. These metabolites can then participate in various biochemical pathways, influencing cellular processes such as gene expression, protein function, and metabolic regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
Trimethyllysine: Another trimethylated amino acid with similar chemical properties but different biological functions.
Trimethylamine: A trimethylated amine that shares some chemical reactivity with trimethylserin but has distinct applications and effects.
Uniqueness
This compound is unique due to its specific structure and the presence of three methyl groups attached to the serine molecule. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C6H13NO3 |
|---|---|
Poids moléculaire |
147.17 g/mol |
Nom IUPAC |
(2S)-2-amino-3-hydroxy-2,3-dimethylbutanoic acid |
InChI |
InChI=1S/C6H13NO3/c1-5(2,10)6(3,7)4(8)9/h10H,7H2,1-3H3,(H,8,9)/t6-/m1/s1 |
Clé InChI |
XRTPVBDGIHBVJI-ZCFIWIBFSA-N |
SMILES isomérique |
C[C@@](C(=O)O)(C(C)(C)O)N |
SMILES canonique |
CC(C)(C(C)(C(=O)O)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





methanone](/img/structure/B13804956.png)
![Methyl 1,5-dimethylbicyclo[2.1.0]pent-2-ene-5-carboxylate](/img/structure/B13804970.png)
![2-[2-(1H-imidazol-5-yl)ethylamino]acetonitrile](/img/structure/B13804978.png)





![(S)-2-Amino-N-{1-[(S)-1-((R)-1-carbamoyl-2-phenyl-ethylcarbamoyl)-2-phenyl-ethylcarbamoyl]-ethyl}-3-(4-hydroxy-phenyl)-propionamide](/img/structure/B13805010.png)


